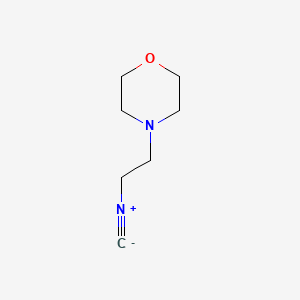

2-Morpholinoethyl isocyanide

描述

2-Morpholinoethyl isocyanide: is an organic compound with the molecular formula C7H12N2O . It is a versatile building block in organic synthesis, particularly known for its use in multicomponent reactions such as the Ugi reaction. The compound features a morpholine ring attached to an ethyl isocyanide group, which imparts unique reactivity and utility in various chemical transformations .

准备方法

Synthetic Routes and Reaction Conditions: 2-Morpholinoethyl isocyanide can be synthesized from N-(2-hydroxyethyl)morpholine through a two-step process. The first step involves the formation of N-(2-chloroethyl)morpholine by reacting N-(2-hydroxyethyl)morpholine with thionyl chloride . The second step involves the reaction of N-(2-chloroethyl)morpholine with sodium cyanide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic routes as in laboratory settings, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial production.

化学反应分析

Types of Reactions: 2-Morpholinoethyl isocyanide undergoes various chemical reactions, including:

Multicomponent Reactions: It is a key component in the Ugi reaction, forming α-acylaminoamides.

Coupling Reactions: It can participate in coupling reactions to form complex organic molecules.

Ligand Formation: It acts as a ligand in the formation of metal complexes.

Common Reagents and Conditions:

Ugi Reaction: Typically involves aldehydes, amines, and carboxylic acids under mild conditions.

Coupling Reactions: Often require palladium catalysts and suitable bases.

Ligand Formation: Involves metal salts and appropriate solvents.

Major Products:

α-Acylaminoamides: Formed through the Ugi reaction.

Complex Organic Molecules: Resulting from coupling reactions.

Metal Complexes: Formed when acting as a ligand.

科学研究应用

Synthetic Applications

2.1 Building Block for Organic Synthesis

One of the primary applications of 2-morpholinoethyl isocyanide is its use as an intermediate in organic synthesis. It serves as a precursor for the synthesis of nitrogen acyclic carbene (NAC) complexes, which are important catalysts in various chemical reactions, including the synthesis of phenolic compounds .

2.2 Multicomponent Reactions

The compound is utilized in multicomponent reactions such as the Ugi four-component reaction and the Passerini three-component reaction. These reactions allow for the simultaneous introduction of multiple functional groups into a single product, enhancing the structural diversity of synthesized compounds. For instance, it has been employed to modify poly(2-oxazoline) copolymers, leading to materials with tunable properties suitable for biomedical applications .

4.1 Biomedical Applications

A study demonstrated that poly(2-oxazoline) modified with this compound exhibited enhanced antifouling properties when coated on surfaces exposed to bacterial environments. The incorporation of fluorescent tags allowed for tracking and analysis in biological systems .

4.2 Catalytic Applications

In catalytic systems, this compound-derived NAC complexes have shown promise in accelerating phenol synthesis through innovative reaction pathways, showcasing its utility beyond traditional organic synthesis .

作用机制

The mechanism of action of 2-Morpholinoethyl isocyanide in multicomponent reactions involves the formation of an intermediate isocyanide complex, which then undergoes nucleophilic attack by other reactants. This leads to the formation of a highly reactive intermediate that facilitates the formation of the final product. The morpholine ring provides steric and electronic effects that enhance the reactivity and selectivity of the compound in these reactions .

相似化合物的比较

- 4-(2-Isocyanoethyl)morpholine

- Butyl isocyanide

- tert-Butyl isocyanide

- Cyclohexyl isocyanide

- 4-Methoxyphenyl isocyanide

- 2-Naphthyl isocyanide

Comparison: 2-Morpholinoethyl isocyanide is unique due to the presence of the morpholine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in multicomponent reactions and as a ligand in metal complexes. Other isocyanides, such as butyl isocyanide and cyclohexyl isocyanide, lack the morpholine ring and therefore exhibit different reactivity and applications .

生物活性

2-Morpholinoethyl isocyanide (CAS Number: 78375-48-1) is an organic compound with significant implications in both organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

This compound has the molecular formula CHNO and is characterized by its liquid state at room temperature, with a boiling point of 72-73 °C at 0.7 mmHg and a density of 1.017 g/mL at 20 °C. It serves as a versatile building block in organic synthesis, particularly in multicomponent reactions like the Ugi reaction.

Target of Action:

The primary target of this compound is the synthesis of nitrogen acyclic carbene (NAC) complexes, which are pivotal in various catalytic processes.

Mode of Action:

This compound acts as a potent coupling reagent for peptide synthesis, influencing biochemical pathways involved in the formation of imidazo[1,2-a]pyridines and α-acylaminoamides through Ugi condensation reactions.

Biochemical Pathways:

this compound affects several cellular processes, including:

- Cell Signaling: It influences signaling pathways that modulate gene expression and cellular metabolism.

- Protein Synthesis: As a coupling reagent, it enhances amide bond formation, thereby impacting protein synthesis.

Pharmacological Insights

Research indicates that this compound can covalently modify enzymes involved in fatty acid biosynthesis and the hexosamine pathway, potentially leading to enzyme inhibition or activation. This suggests a role in metabolic regulation.

Applications in Research and Medicine

Synthesis of Bioactive Molecules:

The compound is integral in synthesizing bioactive molecules such as 2-aminobenzoxazoles and 3-aminobenzoxazines, which have therapeutic potential against various diseases. For instance, studies have shown its utility in developing drug candidates with improved efficacy .

Nanoparticle Delivery Systems:

In recent studies, lipopolymer-lipid hybrid nanoparticles utilizing this compound demonstrated enhanced systemic mRNA delivery for cancer therapies. These nanoparticles significantly improved mRNA delivery efficiency compared to traditional methods, showcasing the compound's potential in therapeutic applications .

Case Study 1: mRNA Delivery in Cancer Therapy

A study highlighted the use of lipopolymer-lipid nanoparticles loaded with IL-12 mRNA for treating Lewis Lung cancer. The treatment resulted in delayed tumor progression after repeated intravenous administration, indicating the effectiveness of formulations incorporating this compound .

Case Study 2: Peptide Synthesis

In another investigation, the application of this compound in peptide synthesis was explored. The compound facilitated the formation of peptide-peptoid hybrids through Ugi multicomponent reactions, demonstrating its role in creating complex biomolecules with potential therapeutic applications .

Comparative Analysis of Biological Activities

属性

IUPAC Name |

4-(2-isocyanoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-8-2-3-9-4-6-10-7-5-9/h2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRZPLYKVDHOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374788 | |

| Record name | 4-(2-isocyanoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78375-48-1 | |

| Record name | 4-(2-isocyanoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinoethyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-morpholinoethyl isocyanide in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in multicomponent reactions. For instance, it participates in the synthesis of polysubstituted cyclopentenes through a catalyst-free, multicomponent reaction with β-nitrostyrene and benzylidenemalononitriles. [] This reaction highlights its utility in constructing complex cyclic structures from readily available starting materials. Additionally, this compound acts as a coupling reagent for amino acids, facilitating amide bond formation. [] This application is particularly relevant in peptide synthesis and related fields.

Q2: Can you describe the spectroscopic characteristics of this compound that are useful for its identification?

A2: this compound exhibits a characteristic strong absorption band in the infrared (IR) spectrum at 2150 cm−1, which is indicative of the isocyanide functionality (-N≡C). [] This spectroscopic feature serves as a key identifier for the compound. Additionally, its boiling point is reported as 72–73 °C at 0.7 mmHg. []

Q3: Has this compound been used in the synthesis of coordination complexes, and if so, what are their properties?

A3: Yes, this compound can act as a ligand in coordination chemistry. It has been successfully employed to synthesize cyclometalated iridium (III) complexes. [] These complexes, featuring both cyano and isocyanide ancillary ligands, exhibit interesting photophysical properties. Notably, they display intense blue photoluminescence in deoxygenated solutions, with quantum yields reaching up to 0.75. [] These luminescent properties make them potentially valuable in applications such as OLEDs and biological imaging.

Q4: Are there established protocols for the synthesis and purification of this compound?

A4: Yes, several methods for the synthesis of this compound are described in the literature. [] A common approach involves a two-step procedure starting from 2-morpholinoethylamine. Firstly, the amine is reacted with formic acid to form the corresponding formamide. Subsequently, the formamide is dehydrated to the isocyanide using phosgene and triethylamine, or phosphorus oxychloride and diisopropylamine. [] Utilizing diisopropylamine as a base is reported to enhance the yield significantly (up to 68%). [] When phosphorus oxychloride and diisopropylamine are employed, purification is generally not required. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。